![molecular formula C18H20O3 B15087930 Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- CAS No. 17920-89-7](/img/structure/B15087930.png)
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two furan rings attached to a central furan core through methylethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where furan rings are alkylated using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and solvents can also enhance the selectivity and yield of the desired product. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.
Substitution: Electrophilic substitution reactions can occur at the furan rings, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis
Propriétés
Numéro CAS |
17920-89-7 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2,5-bis[2-(furan-2-yl)propan-2-yl]furan |
InChI |
InChI=1S/C18H20O3/c1-17(2,13-7-5-11-19-13)15-9-10-16(21-15)18(3,4)14-8-6-12-20-14/h5-12H,1-4H3 |
Clé InChI |
GYIYAKGWZREDCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


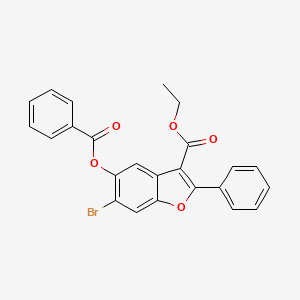


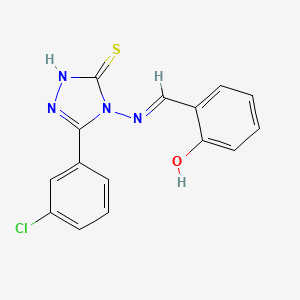

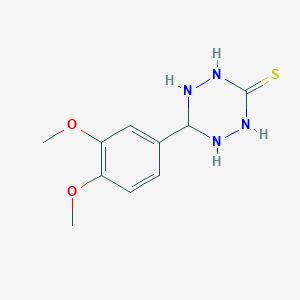
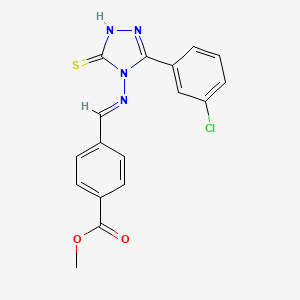
![2-Butyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087906.png)
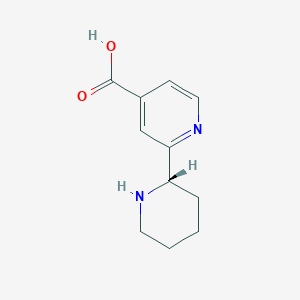

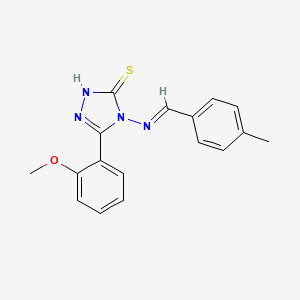
![5-(4-bromophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15087922.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide](/img/structure/B15087926.png)
![4-(4-bromophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15087946.png)
